molecular formula C4H5F3O B1310191 4,4,4-Trifluorobut-2-en-1-ol CAS No. 674-53-3

4,4,4-Trifluorobut-2-en-1-ol

Cat. No.: B1310191
CAS No.: 674-53-3
M. Wt: 126.08 g/mol
InChI Key: UUTWQLLIVDODPQ-OWOJBTEDSA-N
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Description

Chemical Reactions Analysis

Types of Reactions

4,4,4-Trifluorobut-2-en-1-ol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include trifluorobutanal, trifluorobutyric acid, and various substituted trifluorobutyl derivatives .

Scientific Research Applications

4,4,4-Trifluorobut-2-en-1-ol has gained attention in various fields of research due to its unique properties:

Mechanism of Action

The mechanism of action of 4,4,4-Trifluorobut-2-en-1-ol involves its interaction with various molecular targets and pathways. The presence of fluorine atoms in the molecule enhances its reactivity and ability to form stable complexes with other molecules. This makes it a valuable compound in the study of enzyme inhibition, receptor binding, and other biochemical processes .

Comparison with Similar Compounds

Similar Compounds

    4,4,4-Trifluorobut-2-en-1-amine: Similar in structure but contains an amine group instead of a hydroxyl group.

    4,4,4-Trifluorobut-2-en-1-thiol: Contains a thiol group instead of a hydroxyl group.

    4,4,4-Trifluorobut-2-en-1-yl chloride: Contains a chloride group instead of a hydroxyl group.

Uniqueness

4,4,4-Trifluorobut-2-en-1-ol is unique due to its hydroxyl group, which imparts different reactivity and properties compared to its analogs. The presence of the hydroxyl group allows it to participate in hydrogen bonding and other interactions that are not possible with its amine, thiol, or chloride counterparts .

Properties

IUPAC Name

(E)-4,4,4-trifluorobut-2-en-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5F3O/c5-4(6,7)2-1-3-8/h1-2,8H,3H2/b2-1+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUTWQLLIVDODPQ-OWOJBTEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C=CC(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(/C=C/C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5F3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

126.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

674-53-3, 83706-94-9
Record name 2-Buten-1-ol, 4,4,4-trifluoro
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.121.851
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name (2E)-4,4,4-trifluorobut-2-en-1-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.271.884
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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